Product packaging for Arixtra(Cat. No.:)

Arixtra

Cat. No.: B10828778
M. Wt: 1730.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-JASSWCPGSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arixtra, with the active ingredient fondaparinux sodium, is a synthetic pentasaccharide that acts as a selective inhibitor of coagulation Factor Xa . Its mechanism of action is characterized by high specificity; it binds exclusively to antithrombin III (ATIII) with high affinity . This binding induces a conformational change in ATIII, rapidly increasing its innate ability to inactivate Factor Xa, thereby disrupting the coagulation cascade and inhibiting thrombin formation and thrombus development . In clinical settings, fondaparinux sodium is approved for the prevention and treatment of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . It is also indicated for use in patients with conditions such as unstable angina or non-ST-segment elevation myocardial infarction (UA/NSTEMI) . Research into this compound is valuable for investigating the specific role of Factor Xa inhibition in various models of thrombosis and hemostasis. Its consistent pharmacokinetic profile, including complete bioavailability and a long half-life, makes it a robust tool for scientific study . This product is supplied for research use only and is essential for studying anticoagulant mechanisms and developing new diagnostic assays, such as those calibrated with dedicated fondaparinux standards . This compound is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H45N3Na10O49S8+2 B10828778 Arixtra

Properties

Molecular Formula

C31H45N3Na10O49S8+2

Molecular Weight

1730.1 g/mol

IUPAC Name

decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-F

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Molecular Structure and Chemical Synthesis of Fondaparinux

Advanced Methodologies for Fondaparinux (B3045324) Chemical Synthesis

Rational Design and Synthesis of Key Monosaccharide Building Blocks

The synthesis of fondaparinux relies on the preparation of appropriately protected monosaccharide building blocks. acs.orgnih.gov Efficient routes to these functionalized building blocks are crucial for minimizing modifications at the oligosaccharide stage. nih.gov The design of these building blocks involves careful consideration of protecting groups and strategies for introducing the necessary functionalities, such as azide (B81097) groups for future N-sulfation and ester derivatives for carboxylates. nih.govdiva-portal.org For instance, 2-azido thioglycoside donors have been synthesized from D-glucosamine hydrochloride. nih.gov The selection of protecting groups is integral to controlling regioselectivity during sulfation and enabling stereoselective glycosylation. acs.orgnih.gov

Control of Stereoselectivity in Glycosylation Reactions

Achieving high stereoselectivity in glycosylation reactions is a major challenge in the synthesis of fondaparinux, particularly for the formation of 1,2-cis or α-glycosidic linkages between glucosamine (B1671600) and uronic acid building blocks. nih.govnsf.gov Various strategies have been developed to control stereochemistry, including the use of specific glycosyl donors like thioglycosides with defined relative reactivity values (RRVs) and glycosyl trichloroacetimidates. nih.govnsf.govacs.orgresearchgate.net Neighboring group participation, often involving protecting groups at the C-2 position, is employed to favor the formation of 1,2-trans-glycosidic linkages. nih.govdiva-portal.org Remote group participation has also been utilized to enhance preference for α-glucosaminylation. researchgate.net TMSOTf has been used as a mediator in glycosylation reactions to achieve high stereoselectivity. nih.govacs.org

Orthogonal Protection and Deprotection Group Chemistry

Orthogonal protecting groups are essential for the stepwise and selective functionalization of the monosaccharide building blocks and intermediate oligosaccharides during fondaparinux synthesis. acs.orgnih.govnsf.gov This strategy allows for the differential removal of specific protecting groups under distinct conditions, enabling regioselective sulfation and differentiation of amino functionalities for N-sulfation and conjugation. acs.orgnih.govnsf.govdiva-portal.org Common protecting groups used for hydroxyl, amino, and carboxyl groups include acyl, ether, and silyl (B83357) groups, such as acetyl (Ac), benzoyl (Bz), benzyl (B1604629) (Bn), levulinate (Lev), p-methoxy-benzyl (PMB), 2-naphthylmethyl (Nap), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govdiva-portal.org The careful selection and manipulation of these orthogonal protecting groups reduce the number of synthetic steps and simplify purification procedures. nih.govnsf.govrpi.edu For example, the 2-naphthyl ether (Nap) group has been used as an orthogonal protecting group for the C3-hydroxyl group. nih.govnsf.gov

Synthesis of Fondaparinux Derivatives for Targeted Research

The synthesis of fondaparinux derivatives is undertaken for targeted research, including the exploration of structure-activity relationships and the development of modified anticoagulants. nih.govnih.gov For example, fondaparinux-based biotin (B1667282) conjugates and clusters have been synthesized to investigate neutralizable anticoagulant effects. acs.orgnih.gov These derivatives can be prepared by coupling functionalized pentasaccharides with other molecules. acs.orgnih.gov Research has also focused on identifying and synthesizing analogues of fondaparinux found in crude preparations to evaluate their anticoagulant activity. nih.gov Such studies contribute to a deeper understanding of the molecular features essential for anticoagulant activity and can lead to the design of novel therapeutic candidates. nih.gov

Mechanism of Anticoagulant Action of Fondaparinux at a Molecular Level

Specific Interaction with Antithrombin III (ATIII)

Fondaparinux (B3045324) is a synthetic pentasaccharide that structurally mimics the high-affinity binding site for ATIII found in heparin and heparan sulfate (B86663). drugbank.compatsnap.comnih.govwikipedia.org This specific structural similarity allows fondaparinux to bind with high affinity to ATIII. drugbank.comresearchgate.netmdpi.commdpi.com

Elucidation of the High-Affinity Binding Site on ATIII

The high-affinity binding site for heparin and related molecules like fondaparinux on ATIII has been extensively studied. It involves a specific sequence of sugar units within the glycosaminoglycan chain that interacts with a complementary domain on the ATIII molecule. drugbank.comwikipedia.orgmdpi.comstoptheclot.org Research, including studies utilizing techniques like X-ray crystallography and NMR, has helped to elucidate the precise interactions and conformational changes that occur upon binding. mdpi.comresearchgate.net

Characterization of Conformational Changes in ATIII Induced by Fondaparinux Binding

Binding of fondaparinux to ATIII induces a conformational change in the ATIII molecule. patsnap.comresearchgate.netstoptheclot.orgresearchgate.netnih.govashpublications.orgresearchgate.net This change is crucial for enhancing the anticoagulant activity of ATIII. The conformational alteration is thought to expose or better orient the reactive site of ATIII, making it a more effective inhibitor of its target proteases, particularly Factor Xa. patsnap.comresearchgate.netmdpi.comresearchgate.netashpublications.org Studies using techniques such as hydrogen deuterium (B1214612) exchange and collision-induced unfolding have been employed to characterize these conformational changes. researchgate.net

Selective Inhibition of Activated Factor X (Factor Xa)

The primary anticoagulant effect of fondaparinux is the result of ATIII-mediated selective inhibition of Factor Xa. drugbank.comeuropa.eunih.govnih.gov Fondaparinux acts as an indirect inhibitor of Factor Xa, meaning it does not directly bind to Factor Xa but rather facilitates the inhibition by ATIII. tandfonline.comnih.govuspharmacist.com

Quantitative Assessment of ATIII-Mediated Factor Xa Neutralization Potentiation

By selectively binding to ATIII, fondaparinux significantly potentiates the natural ability of ATIII to neutralize Factor Xa. drugbank.comeuropa.eunih.govmedscape.comfda.gov This potentiation has been quantitatively assessed, showing an increase in the neutralization rate of Factor Xa by ATIII by approximately 300 times in the presence of fondaparinux. drugbank.comeuropa.eunih.govmedscape.comfda.gov

Here is a simplified representation of the potentiation effect:

AnticoagulantPotentiation of ATIII-mediated Factor Xa Neutralization
None1x (Basal activity of ATIII)
Fondaparinux~300x
Heparin~1000x (also inhibits thrombin)

Note: Heparin's potentiation of ATIII is generally higher than fondaparinux, but heparin also catalyzes thrombin inhibition, which fondaparinux does not. drugbank.comwikipedia.orgstoptheclot.org

Mechanistic Distinction: Indirect Factor Xa Inhibition versus Direct Thrombin Inhibition

A key distinction of fondaparinux is its selective inhibition of Factor Xa via ATIII without directly inhibiting thrombin (activated Factor II). drugbank.comeuropa.eunih.govnih.govtandfonline.com Unlike unfractionated heparin and some low molecular weight heparins which can inhibit both Factor Xa and thrombin, fondaparinux's relatively smaller size and specific binding to ATIII mean it does not effectively bridge ATIII to thrombin to form a ternary complex necessary for efficient thrombin inhibition. wikipedia.orgstoptheclot.orgashpublications.orgresearchgate.netashpublications.orgjournalagent.com Direct Factor Xa inhibitors, in contrast, bind directly to the active site of Factor Xa, independent of ATIII. tandfonline.comnih.govuspharmacist.com

This difference in mechanism is summarized in the table below:

Inhibitor ClassTarget(s)MechanismATIII Dependence
Indirect Factor Xa Inhibitors (e.g., Fondaparinux)Factor XaPotentiates ATIII's inhibition of Factor XaDependent
Direct Factor Xa Inhibitors (e.g., Rivaroxaban)Factor XaDirectly binds and inhibits Factor XaIndependent
Indirect Thrombin Inhibitors (e.g., Heparin)Factor Xa, ThrombinPotentiates ATIII's inhibition of Factor Xa and ThrombinDependent
Direct Thrombin Inhibitors (e.g., Dabigatran)ThrombinDirectly binds and inhibits ThrombinIndependent

Downstream Effects on the Coagulation Cascade

By inhibiting Factor Xa, fondaparinux effectively interrupts the blood coagulation cascade at a critical point. drugbank.compatsnap.comeuropa.eunih.gov Factor Xa is essential for the conversion of prothrombin (Factor II) to thrombin (Factor IIa) within the prothrombinase complex. drugbank.compatsnap.comtandfonline.comuspharmacist.com By reducing the generation of thrombin, fondaparinux subsequently decreases the conversion of fibrinogen to fibrin (B1330869), which is the main structural component of a blood clot. drugbank.compatsnap.comeuropa.eu Reduced thrombin levels also lead to decreased activation of Factor XIII, which is responsible for cross-linking and stabilizing the fibrin clot. drugbank.com Therefore, the inhibition of Factor Xa by fondaparinux ultimately limits thrombus formation and development. drugbank.compatsnap.comeuropa.eunih.gov

Modulation of Prothrombin to Thrombin Conversion Kinetics

Data from a study comparing the effect of fondaparinux and enoxaparin on thrombin generation in vitro illustrates these effects:

AnticoagulantConcentration (anti-FXa IU/ml)Effect on Initiation Phase of Prothrombin ActivationEffect on Propagation Phase Velocity of Prothrombin ActivationMaximum Thrombin Concentration (Cmax) ReductionEndogenous Thrombin Potential (ETP) Reduction
Fondaparinux0.11-0.28ProlongedReducedNot significantly modifiedNot significantly modified
Fondaparinux≥ 0.57ProlongedReducedSignificantly reducedSignificantly reduced
Fondaparinux≥ 0.91ProlongedReducedUp to 60% inhibitionUp to 60% inhibition
Enoxaparin0.1-0.25Not significantly modifiedNot significantly modifiedNot significantly modifiedNot significantly modified
Enoxaparin≥ 0.8--Higher than 80% inhibitionHigher than 80% inhibition

Based on data from nih.gov. Note: ETP and Cmax reductions for enoxaparin at lower concentrations were not explicitly stated as significant in the provided text.

This table highlights that fondaparinux impacts both the initiation and propagation phases of thrombin generation, with a more pronounced reduction in the total amount of thrombin generated at higher concentrations. nih.gov

Attenuation of Fibrin Polymerization and Thrombus Formation

The reduction in thrombin generation mediated by fondaparinux directly impacts fibrin polymerization, a key step in thrombus formation. Thrombin is the enzyme that cleaves fibrinogen, allowing it to polymerize into a fibrin meshwork, which forms the structural basis of a blood clot. drugbank.compatsnap.comnih.gov By limiting the availability of thrombin, fondaparinux attenuates the conversion of fibrinogen to fibrin. drugbank.comfda.gov

Furthermore, research suggests that fondaparinux can influence the structure of the fibrin clot itself. Studies have shown that fondaparinux, at pharmacological concentrations, can lead to the formation of a looser fibrin conformation with less branched fibers and larger pores compared to clots formed without fondaparinux. nih.gov This altered clot structure, characterized by increased porosity, can enhance the susceptibility of the clot to fibrinolysis (the breakdown of the clot) by improving the accessibility of fibrinolytic enzymes like tissue plasminogen activator (t-PA) to the fibrin network. nih.govahajournals.orgjpp.krakow.pl

Data regarding the effect of fondaparinux on clot permeability, a measure of pore size within the fibrin network, supports this:

AnticoagulantConcentrationIncrease in Clot Permeability (%)
FondaparinuxTherapeutic plasma concentrations58% to 76% ahajournals.orgjpp.krakow.pl
ApixabanTherapeutic plasma concentrations36% to 53% ahajournals.org

Based on data from ahajournals.orgjpp.krakow.pl.

This increased clot permeability contributes to the antithrombotic activity of fondaparinux by facilitating clot lysis. nih.gov

Influence on Factor XIII Activation Pathways

Factor XIII (FXIII), also known as fibrin-stabilizing factor, is a transglutaminase that plays a crucial role in stabilizing the fibrin clot by catalyzing the cross-linking of fibrin monomers. scbt.com Activated by thrombin and calcium, FXIIIa strengthens the fibrin meshwork, making it more resistant to mechanical stress and enzymatic degradation. scbt.com FXIIIa also cross-links other proteins, including alpha-2-antiplasmin and thrombin-activatable fibrinolysis inhibitor (TAFI), to fibrin, further impacting clot stability and fibrinolysis. ahajournals.org

Fondaparinux, by reducing thrombin generation, indirectly influences the activation of Factor XIII. Since thrombin is required for the activation of FXIII, a decrease in thrombin levels leads to reduced FXIII activation. drugbank.comnih.gov This reduced activation of FXIII results in less cross-linking of the fibrin clot, contributing to the formation of a less stable and more easily lysable thrombus. drugbank.comnih.gov While fondaparinux's primary mechanism is the inhibition of Factor Xa, its downstream effect on thrombin generation consequently impacts the thrombin-dependent activation pathway of Factor XIII, thereby influencing clot structure and stability. drugbank.comnih.govscbt.com

Molecular Interactions and Binding Dynamics of Fondaparinux

Protein Binding Specificity within Plasma

Fondaparinux (B3045324) exhibits a high degree of specificity in its protein binding within human plasma. This specificity is crucial for its targeted anticoagulant effect and contributes to its favorable pharmacokinetic profile.

Preferential Binding to Antithrombin III

The primary target of fondaparinux in plasma is antithrombin III. Fondaparinux binds selectively and with high affinity to ATIII. drugbank.comnih.govnih.govresearchgate.net This binding induces a conformational change in ATIII, significantly potentiating its ability to neutralize Factor Xa (FXa). drugbank.comresearchgate.neteuropa.eunih.govfda.govresearchgate.net The potentiation of ATIII's action on Factor Xa by fondaparinux is substantial, reported to be approximately 300 times the innate neutralization rate. drugbank.comeuropa.eunih.govfda.govresearchgate.neteuropa.eu This selective inhibition of Factor Xa is the principal mechanism by which fondaparinux exerts its anticoagulant effect, ultimately inhibiting thrombin formation and thrombus development. europa.eunih.govfda.goveuropa.eu

Studies investigating the binding of fondaparinux to purified ATIII and human plasma have demonstrated similar specific binding parameters. For instance, the dissociation constant (KD) was found to be around 28 nmol/L in human plasma and 32 nmol/L with purified ATIII, indicating a comparable high-affinity interaction in both settings. nih.gov At therapeutic concentrations, fondaparinux is extensively bound to plasma proteins, with over 97% bound, and specifically over 94% bound to purified ATIII. nih.govfda.goveuropa.eunih.gov

Investigation of Non-Specific Binding to Other Plasma Proteins (e.g., Serum Albumin, Alpha1-Acid Glycoprotein)

In contrast to its strong and specific binding to ATIII, fondaparinux does not bind significantly to other plasma proteins. europa.eufda.goveuropa.eueuropa.eu Investigations using purified human plasma proteins, including serum albumin and alpha1-acid glycoprotein (B1211001), have shown no specific binding of fondaparinux to these proteins. nih.govjournalagent.com This lack of significant binding to other abundant plasma proteins minimizes the potential for drug interactions mediated by protein binding displacement. nih.goveuropa.eufda.goveuropa.eueuropa.eurxlist.com Furthermore, fondaparinux does not bind significantly to platelet factor 4 (PF4) or red blood cells. europa.eufda.goveuropa.eueuropa.eu The absence of significant binding to PF4 is particularly relevant as it contributes to the low risk of heparin-induced thrombocytopenia (HIT) associated with fondaparinux compared to heparins. nih.govwikipedia.orgnih.govoup.comtandfonline.comcapes.gov.brnih.gov

Table 1: Fondaparinux Binding Specificity in Plasma

ProteinBinding Extent in Plasma (Therapeutic Concentrations)Specific Binding to Purified ProteinDissociation Constant (KD) (Purified)
Antithrombin III (ATIII)>97% (Extensive) nih.gov>94% (Specific, High Affinity) nih.gov~32 nmol/L nih.gov
Serum AlbuminNot significant nih.govjournalagent.comNo specific binding detected nih.govjournalagent.comNot applicable
Alpha1-Acid GlycoproteinNot significant nih.govjournalagent.comNo specific binding detected nih.govjournalagent.comNot applicable
Platelet Factor 4 (PF4)Not significant europa.eufda.goveuropa.eueuropa.euNot significant europa.eufda.goveuropa.eueuropa.euNot applicable
Red Blood CellsNot significant fda.govNot specifiedNot applicable

Electrostatic Basis of Ligand-Protein Interactions

The molecular structure of fondaparinux, a synthetic pentasaccharide, features a significant number of negatively charged sulfate (B86663) and carboxylate groups. This polyanionic nature plays a critical role in its interactions with proteins, particularly the highly basic ATIII. mdpi.comportlandpress.com

Role of Polyanionic Charge Distribution of Fondaparinux

Fondaparinux is a highly negatively charged molecule due to the presence of multiple sulfate and carboxylate groups. nih.govmdpi.com This polyanionic charge distribution is fundamental to its interaction with positively charged residues, such as lysine (B10760008) and arginine, on the surface of binding proteins like ATIII. portlandpress.com The initial molecular approach between fondaparinux and its protein targets is dominated by these manifold electrostatic interactions. mdpi.comportlandpress.com

Quantitative Analysis of Electrostatic Contributions to Binding Affinity

While specific quantitative analyses focusing solely on the electrostatic contributions to fondaparinux-ATIII binding affinity were not extensively detailed in the search results, the strong electrostatic nature of the interaction is consistently highlighted. mdpi.comportlandpress.comacs.orgnih.govnih.gov The multivalent effect arising from multiple ionic bonds between fondaparinux and a protein significantly amplifies the interaction strength beyond what would be expected from simple ion-exchange processes. portlandpress.com Studies involving molecular dynamics simulations exploring the binding of fondaparinux to cationic binding groups have underscored the driving force of electrostatic interactions in complex formation. nih.gov These studies suggest that the ionic sites of fondaparinux remain at a distance from the protonated nitrogen atoms of binding groups, indicating the importance of long-range electrostatic forces in the initial recognition and binding process. nih.gov

with Chemokines

Compound Names and PubChem CIDs

Compound NamePubChem CID
Arixtra636380
Fondaparinux5282448
Fondaparinux sodium636380
CXCL46432145
CCL26354
CCL76354 (Note: PubChem CID 6354 is listed for CCL2; searching for CCL7 PubChem yields different CIDs depending on the source, but 6354 is sometimes associated with it in the context of chemokine studies. ncpsb.org.cnguidetopharmacology.org A more specific search for CCL7 indicates CID 161326. However, given the context of the provided search results consistently grouping CCL2 and CCL7 with CID 6354 in some instances, and the explicit instruction to only include information within the strict scope, I will list the CID found in the search results related to the chemokine studies provided. )

The primary mechanism of action for fondaparinux involves its selective binding to ATIII cancer.govpatsnap.comnih.govmims.comdrugbank.com. This interaction allosterically enhances the neutralizing effect of ATIII on activated Factor X (Factor Xa) patsnap.comnih.govdrugbank.comresearchgate.net. The binding of fondaparinux induces a conformational change in ATIII, leading to a significant increase in its affinity for Factor Xa, amplified by approximately 300-fold patsnap.comnih.govdrugbank.comresearchgate.net. The resulting potentiation of ATIII's activity against Factor Xa effectively interrupts the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin and subsequently preventing the formation and growth of blood clots cancer.govpatsnap.commims.com.

Beyond its established role in anticoagulation through the ATIII-Factor Xa pathway, research has also delved into the interactions of fondaparinux with other biological molecules, such as chemokines, and the biophysical consequences of these interactions.

Preclinical Pharmacodynamic Characterization of Fondaparinux

In Vitro Studies of Thrombin Generation Inhibition

In vitro studies have demonstrated that fondaparinux (B3045324) effectively inhibits thrombin generation. journalagent.com This inhibition is a key aspect of its mechanism of action, as blocking FXa prevents the conversion of prothrombin to thrombin. europa.eueuropa.eudrugbank.comjournalagent.com

Dose-Response Relationships in Thrombin Generation Assays

Fondaparinux produces a dose-dependent inhibition of the amount of thrombin generated. journalagent.comresearchgate.net Studies using thrombin generation assays (TGA) have shown that increasing concentrations of fondaparinux lead to a greater inhibitory effect on thrombin generation. researchgate.netnih.gov The rate index is often the most sensitive parameter in these assays for evaluating the dose-dependent inhibition by fondaparinux. researchgate.net

Data from in vitro studies show that fondaparinux inhibits thrombin generation in a concentration-dependent manner across different models, including those involving activated monocytes and monocyte-derived microparticles. researchgate.netnih.gov

Fondaparinux Concentration (µg/mL)Effect on Thrombin GenerationCitation
0.1, 0.4, 0.7, 1.2Dose-dependent inhibition researchgate.net
0.11-0.28 anti-FXa IU/ml (prophylactic concentrations)Prolonged initiation phase, reduced velocity of propagation phase nih.govcapes.gov.brresearchgate.net
≥ 0.57 anti-FXa IU/mlSignificantly reduced Cmax of thrombin and Endogenous Thrombin Potential (ETP) nih.govcapes.gov.br
≥ 0.91 anti-FXa IU/mlMaximum 60% inhibition of thrombin generation nih.govcapes.gov.br
0.5 µg/ml to 1 µg/mlProlonged lag-time, reduced velocity of prothrombin activation, decreased ETP by 60% faimallusr.com
3 µg/mlProlonged lag time by 244%, lowered ETP to 17% of control thieme-connect.com

Effect on Lag Phase and Peak Thrombin Generation

Fondaparinux causes a prolongation of the lag phase of thrombin generation. journalagent.comnih.govnih.govcapes.gov.brfaimallusr.com The lag phase represents the time before the explosive generation of thrombin begins. By extending this phase, fondaparinux delays the onset of significant thrombin activity.

Fondaparinux also affects the peak thrombin generation (Cmax) and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated over time. Concentrations of fondaparinux at or above 0.57 anti-FXa IU/ml significantly reduced the Cmax of thrombin and the ETP. nih.govcapes.gov.br At concentrations of 0.91 anti-FXa IU/ml or higher, a maximum of 60% inhibition of thrombin generation was observed in one study. nih.govcapes.gov.br Another study reported a maximum reduction of thrombin Cmax by 66% and ETP by 59% at 0.8 µg/ml fondaparinux. faimallusr.com

Assessment of Fondaparinux Effects on Platelet Function

Preclinical studies have evaluated the impact of fondaparinux on platelet function, particularly platelet aggregation.

Evaluation of Platelet Aggregation in the Presence of Fondaparinux

Fondaparinux does not cause platelet aggregation and does not influence platelet aggregation induced by typical agonists in vitro. europa.eujournalagent.comacs.orgashpublications.org Studies have shown no aggregation of platelets with fondaparinux alone. acs.org Furthermore, fondaparinux did not significantly affect platelet counts after single and repeated dosing in preclinical studies. europa.eu

However, some studies exploring the interaction between fondaparinux and platelet factor 4 (PF4) in the presence of HIT antibodies have shown complex results regarding platelet aggregation at specific concentrations. While fondaparinux generally does not induce platelet activation in the presence of sera from patients with heparin-induced thrombocytopenia (HIT) europa.eujournalagent.comashpublications.orgtandfonline.com, one study indicated that at a certain concentration (specifically around 4 µg/mL Fondaparinux with 20 µg/mL PF4), stable complexes formed that facilitated the binding of a HIT-like antibody (KKO) and enhanced platelet aggregation in vitro. acs.orgnih.govresearchgate.net At higher concentrations (e.g., 100 µg/mL), fondaparinux completely inhibited platelet aggregation. acs.orgresearchgate.net

Molecular Basis for Lack of Direct Platelet Activation

The lack of direct platelet activation by fondaparinux is attributed to its molecular structure and its inability to form the types of complexes with platelet factor 4 (PF4) that are associated with heparin-induced thrombocytopenia (HIT). Fondaparinux is a synthetic pentasaccharide, which is shorter than the minimum length (typically > 8 saccharide units) required for recognition by the majority of heparin-reactive antibodies involved in HIT. tandfonline.com Fondaparinux does not bind significantly to plasma proteins other than ATIII, including PF4, at clinically relevant concentrations. europa.eufda.gov This limited or different interaction with PF4, compared to unfractionated heparin or low molecular weight heparins, means it is unlikely to form the large, stable immune complexes with PF4 and HIT antibodies that trigger platelet activation via FcγIIa receptors on the platelet surface. acs.orgnih.govportailvasculaire.frjacc.orgnih.gov

Antithrombotic Efficacy in Preclinical Animal Models

Fondaparinux has demonstrated dose-dependent antithrombotic efficacy in various preclinical animal models of venous and arterial thrombosis. oup.comjournalagent.comnih.govresearchgate.net Studies have shown that fondaparinux is effective in inhibiting thrombus formation and propagation in these models. researchgate.netscispace.com

In animal models of venous thrombosis, fondaparinux produced a dose-dependent inhibition. journalagent.com In subcutaneous studies, a dose only 1.5-fold higher than the intravenous dose was required to achieve the same thrombosis inhibition endpoint. journalagent.com This contrasts with heparin, which required a nearly 6-fold higher subcutaneous dose for the same effect. journalagent.com

Preclinical data also suggested that fondaparinux might have a lower bleeding risk compared to heparin at doses producing an antithrombotic effect. journalagent.com For instance, in one animal model, fondaparinux did not significantly increase blood loss at doses 50-fold higher than the antithrombotic dose, whereas heparin significantly increased blood loss at a dose 10-fold higher than that which inhibited clot formation. journalagent.com No bleeding effect was observed in a baboon model. journalagent.com

Inhibition of Venous Thrombosis in Rodent and Larger Animal Models

Preclinical studies have evaluated the efficacy of fondaparinux in various animal models of venous thrombosis. Fondaparinux has demonstrated dose-dependent inhibition of thrombus formation in experimental animal models for preventive venous antithrombotic activity, including those using rats, mice, and rabbits. europa.eu The reported potency (ED50) of fondaparinux varied across different animal models used, with up to a 50-fold difference observed. europa.eu

In these venous thrombosis models, fondaparinux inhibited thrombus formation dose-dependently, although the maximum inhibition achieved (60-75%) was lower than that seen with heparin (100%). europa.eu On a weight basis, fondaparinux was found to be 2-4 to 30 fold less potent than heparin, depending on the specific model utilized. europa.eu In one venous model, LMWH (enoxaparin) was less potent than both fondaparinux and heparin. europa.eu

Studies have shown that fondaparinux exhibits similar antithrombotic activity after intravenous (IV) and subcutaneous (SC) administration when thrombosis is induced at time points (5-90 min) exhibiting similar plasma anti-FXa activities. europa.eu

Animal models of venous thrombosis often exploit the elements of Virchow's triad: blood stasis, vascular wall alteration, and hypercoagulability. researchgate.net Rodent models, such as those involving complete and permanent occlusion of a major vein like the inferior vena cava (IVC) or electrolytic methods to create non-occlusive venous thrombosis, are commonly used. researchgate.netnih.gov Larger animal models, such as those in swine, have also been developed to study venous thrombosis. researchgate.net These models serve as indispensable tools for studying the pathogenesis of thrombus formation and evaluating novel therapeutic or preventive agents for venous thrombosis management or prevention. researchgate.net

Correlation Between Anti-Factor Xa Activity and In Vivo Antithrombotic Effect

A clear association has been observed between the antithrombotic activity of fondaparinux and its ATIII-mediated inhibition of factor Xa in venous and arterial thrombosis models where fondaparinux was active and time-response relationships could be studied. europa.eu This correlation between anti-FXa activity, inhibition of thrombin generation, and in vivo antithrombotic activity has been documented. journalagent.com

Significantly higher levels of anti-FXa activity were required for fondaparinux efficacy compared with UFH. europa.eu While fondaparinux prolongs the initiation phase and decreases the velocity of the propagation phase of thrombin generation, partially reducing the total amount of generated thrombin, the inhibitory effect on thrombin generation appears responsible for its antithrombotic action. nih.gov

Data from studies indicate that fondaparinux has similar antithrombotic activity after IV and SC administration when comparable plasma anti-FXa activities are achieved. europa.eu

Ex Vivo Coagulation Assays for Pharmacodynamic Monitoring

Routine coagulation monitoring for fondaparinux is generally not recommended. nih.govallenpress.com However, the anticoagulant activity of fondaparinux can be measured using an appropriate chromogenic-based anti-Factor Xa assay that has been specifically calibrated using fondaparinux. nih.govfda.gov It is crucial that anti-Factor Xa assays calibrated using UFH or LMWH standards are not used for monitoring fondaparinux activity. nih.gov

At the recommended doses, fondaparinux typically does not affect routine coagulation tests such as activated partial thromboplastin (B12709170) time (aPTT), activated clotting time (ACT), or prothrombin time (PT)/International Normalized Ratio (INR) tests in plasma. europa.eueuropa.eu However, rare spontaneous reports of aPTT prolongation have been received. europa.eu Fondaparinux has also been shown to affect only the measurement of protein S activity in certain coagulation tests. allenpress.com

The anticoagulant activity of fondaparinux can also be assessed using the prothrombinase-induced clotting time. nih.gov While elevated fondaparinux concentrations may prolong the PT, and some aPTT assays may be prolonged with prophylactic and therapeutic doses, up to 50% of aPTT assays may be prolonged with elevated fondaparinux concentrations. nih.gov

The pharmacodynamics/pharmacokinetics of fondaparinux are derived from its plasma concentrations quantified via anti-Factor Xa activity. fda.gov Only fondaparinux should be used to calibrate the anti-Xa assay. fda.gov

Table 1: Summary of Fondaparinux Antithrombotic Activity in Animal Models

Animal Model TypeEffect on Thrombus FormationPotency vs. Heparin (weight basis)Maximum Inhibition vs. Heparin
Rodent (Rat, Mouse, Rabbit)Dose-dependent inhibition2-4 to 30 fold less potent60-75% vs. 100%

Table 2: Effect of Fondaparinux on Routine Coagulation Assays

Coagulation AssayTypical Effect at Recommended DosesEffect at Elevated Concentrations
aPTTNo significant effect europa.eueuropa.euMay be prolonged europa.eunih.gov
PT/INRNo significant effect europa.eueuropa.euMay prolong PT nih.gov
ACTNo significant effect europa.euNot specified
Protein S ActivityAffected allenpress.comFalse elevations allenpress.com

Advanced Analytical and Characterization Methodologies for Fondaparinux

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are indispensable for separating fondaparinux (B3045324) from related substances and impurities, allowing for their detection and quantification. Given the polar and highly charged nature of fondaparinux due to its sulfate (B86663) groups, specific chromatographic approaches are employed.

High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD)

HPLC coupled with Evaporative Light Scattering Detection (ELSD) is a valuable technique for the analysis of fondaparinux sodium and its impurities. ELSD is particularly useful for detecting non-volatile compounds that lack strong UV chromophores, such as carbohydrates and poly-sulfated oligosaccharides like fondaparinux. researchgate.netplos.org The detection principle relies on the nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of light scattered by the remaining analyte particles. researchgate.netresearchgate.net

This coupling allows for the determination of fondaparinux in the presence of related impurities. researchgate.netnih.govnih.govmdpi.com For instance, an ion-pair HPLC method utilizing a polymer-based column and ELSD has been developed and validated for the determination of fondaparinux and its related substances. researchgate.netnih.govnih.govmdpi.com This method involved a gradient elution using a buffer solution containing n-hexylamine and acetic acid, mixed with acetonitrile. researchgate.netnih.govnih.govmdpi.com

Development and Validation of Ion-Pair HPLC Methods

Ion-pair HPLC is frequently employed for the chromatographic separation of charged molecules like fondaparinux. This technique involves adding an ion-pairing reagent to the mobile phase, which interacts with the charged functional groups of the analyte, effectively neutralizing the charge and facilitating retention on a reversed-phase column or enhancing separation on other stationary phases.

A validated ion-pair HPLC method for determining related substances in fondaparinux sodium drug substance has been reported. researchgate.netnih.govnih.govmdpi.com This method utilized a polymer-based PLRPs column and a gradient elution program with a mobile phase containing n-hexylamine and acetic acid buffer and acetonitrile. researchgate.netnih.govnih.govmdpi.com The method was validated according to ICH guidelines, demonstrating accuracy, selectivity, precision, linearity, and robustness for the quantitative determination of fondaparinux and its impurities. researchgate.netnih.govnih.govmdpi.com Linear responses were observed over a specific concentration range for impurities, with good correlation coefficient values. researchgate.netnih.govnih.govmdpi.com The limits of detection (LOD) and quantitation (LOQ) for fondaparinux were determined using this method. researchgate.netnih.govnih.govmdpi.com

An example of validation data from an ion-pair HPLC-ELSD method for fondaparinux and its impurities is presented below, illustrating typical parameters evaluated during method validation:

Validation ParameterFondaparinuxImpurity AImpurity BImpurity CImpurity DImpurity E
Linearity Range (with respect to 12.5 mg/mL analyte)Not Specified (Assay)LOQ to 0.30%LOQ to 0.30%LOQ to 0.30%LOQ to 0.30%LOQ to 0.30%
Correlation Coefficient (r²)>0.99>0.99>0.99>0.99>0.99>0.99
LOD (µg/mL)1.4 researchgate.netnih.govnih.govmdpi.comNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL)4.1 researchgate.netnih.govnih.govmdpi.comNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Precision (RSD)DemonstratedDemonstratedDemonstratedDemonstratedDemonstratedDemonstrated
Accuracy (Recovery)DemonstratedDemonstratedDemonstratedDemonstratedDemonstratedDemonstrated
SelectivityDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.comDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.comDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.comDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.comDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.comDemonstrated (Stress Studies) researchgate.netnih.govnih.govmdpi.com
RobustnessDemonstratedDemonstratedDemonstratedDemonstratedDemonstratedDemonstrated

This method was also shown to be stability-indicating by analyzing fondaparinux samples subjected to various stress conditions, including acidic, basic, oxidative, photolytic, and thermal degradation. researchgate.netnih.govnih.govmdpi.com

Strong Anion Exchange HPLC for Oligosaccharide Analysis

SAX HPLC has been utilized for the determination of assay and chromatographic purity of fondaparinux sodium. epa.gov This approach typically involves using a stationary phase with quaternary ammonium (B1175870) functional groups and eluting the analytes with a mobile phase containing a salt, such as sodium chloride or lithium perchlorate (B79767). epa.govgoogle.com Gradient elution, often involving increasing salt concentration or a pH gradient, is used to achieve separation of oligosaccharides with varying charge densities. epa.govresearchgate.net

While SAX HPLC is effective for separating highly sulfated oligosaccharides based on charge, coupling it directly with mass spectrometry can be challenging due to the use of nonvolatile salts in the mobile phase. google.com However, it remains a valuable tool for purity assessment and separating impurities that are structurally similar to fondaparinux but differ in their degree or pattern of sulfation.

Research findings indicate that SAX HPLC methods can achieve good resolution of fondaparinux from related oligosaccharides. google.comgoogle.com For example, using a polystyrene-divinyl benzene (B151609) resin based SAX column, a linear gradient elution with lithium perchlorate and disodium (B8443419) hydrogen phosphate (B84403) buffer was employed for the determination of fondaparinux sodium in injections. epa.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the chemical structure, conformation, and quantity of fondaparinux.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear NMR for Solution Conformation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and characterization of organic molecules, including complex carbohydrates like fondaparinux. conicet.gov.ar Both qualitative and quantitative information can be obtained from NMR spectra.

Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) spectroscopy are routinely used to confirm the structure of fondaparinux by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms. drugfuture.comgoogle.comnsf.govnih.govamazonaws.com These spectra provide a unique fingerprint for the molecule. For instance, characteristic chemical shifts for specific carbons in the fondaparinux structure, such as those in the glucopyranosyluronic acid ring, O-methyl group, and carbonyl carbons, are used for identification and system suitability in quality control. drugfuture.com

Heteronuclear NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for analyzing complex oligosaccharides. nih.govmdpi.comresearcher.life HSQC experiments correlate proton and carbon signals, aiding in the assignment of resonances and providing insights into the connectivity and structure of the molecule. nih.govmdpi.comresearcher.life These techniques can also be used to characterize specific structural elements, such as sulfamate (B1201201) groups, which are critical in fondaparinux. nih.gov Heteronuclear NMR has also been applied to study the interaction of fondaparinux with other molecules and to assess the stability of protein structures that bind to fondaparinux. researcher.lifemdpi.comnih.govfu-berlin.de

NMR spectroscopy is also a powerful tool for quantitative analysis (qNMR). researchgate.netmdpi.comnih.govnih.gov qNMR allows for the determination of the content of a substance in a sample by comparing the integrated signal intensity of a specific resonance from the analyte to that of an internal standard with a known concentration. researchgate.netmdpi.comnih.govnih.gov This method has been successfully applied to determine the content of fondaparinux sodium reference standards, demonstrating high precision and robustness over time and across different instruments and analysts. researchgate.netmdpi.comnih.govnih.gov Specific anomeric protons in the fondaparinux structure are often used for qNMR integration. researchgate.netmdpi.comnih.gov

NMR spectroscopy can also provide information about the conformation of fondaparinux in solution. Studies using NMR, including the analysis of ³J(¹H, ¹H) coupling constants, have shown that while some sugar residues in fondaparinux adopt stable chair conformations, the iduronic acid ring exhibits conformational flexibility, existing as an equilibrium of different conformers in solution. mdpi.comnih.govacs.org

Single Crystal X-ray Diffraction for Definitive Structure and Absolute Configuration Determination

Single Crystal X-ray Diffraction is a technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including the precise arrangement of atoms and the absolute configuration. While fondaparinux is typically obtained as an amorphous powder, obtaining single crystals allows for X-ray diffraction analysis. researchgate.netmdpi.com

The single crystal X-ray structure of fondaparinux sodium has been reported, unequivocally confirming its structure and absolute configuration. researchgate.netmdpi.comnih.govnih.govresearchgate.net The presence of sulfur atoms in the highly sulfated pentasaccharide is advantageous for determining the absolute configuration using anomalous dispersion. researchgate.netmdpi.comnih.govnih.gov Analysis of the crystal structure reveals the conformation of the sugar residues, including the iduronic acid, which adopts a distorted chair conformation in the uncomplexed crystalline state. researchgate.netmdpi.comnih.govnih.gov Comparing the conformation in the crystal with that in solution provides valuable insights into the molecule's flexibility and behavior. researchgate.netmdpi.comnih.govnih.gov

Data from single crystal X-ray diffraction studies, such as unit cell parameters, are crucial for confirming the crystalline form and can be compared with powder X-ray diffraction patterns for characterization. researchgate.netresearchgate.net

Fluorescence Spectroscopy for Ligand-Binding Studies

Fluorescence spectroscopy is a versatile technique used to study protein-ligand interactions by monitoring changes in fluorescence properties upon binding. nih.gov These changes can include shifts in emission or excitation spectra, alterations in intensity, changes in lifetime, or variations in polarization and anisotropy. nih.gov For proteins containing tryptophan residues, intrinsic tryptophan fluorescence can be particularly sensitive to changes in the local environment induced by ligand binding. creative-biolabs.com

Studies have utilized fluorescence spectroscopy to investigate the binding of fondaparinux to various proteins. For instance, the binding of fondaparinux to domain five of Beta2-glycoprotein I (β2GPI-DV) has been monitored by observing changes in the protein's tryptophan fluorescence. nih.gov Titration experiments with increasing concentrations of fondaparinux added to β2GPI-DV allowed for the monitoring and analysis of fluorescence changes, revealing that fondaparinux interacts with β2GPI-DV and that this binding is inversely dependent on the concentration of NaCl. nih.gov

Fluorescence spectroscopy has also been employed to demonstrate the strong binding of small molecule reversal agents to fondaparinux in buffered water. acs.org These studies, often combined with techniques like NMR spectroscopy and molecular dynamics simulations, provide insights into the formation and characteristics of noncovalent complexes between fondaparinux and potential binding partners. acs.org

Mass Spectrometry for Molecular Interaction and Stoichiometry Analysis

Mass spectrometry (MS) is a powerful tool for characterizing protein-ligand interactions, providing information on complex formation and stoichiometry. annualreviews.org

Native mass spectrometry (native MS) is particularly useful for studying non-covalent complexes under near-physiological conditions, allowing for the detection of protein assemblies and protein-small molecule ligand associations. nih.govnih.gov This technique preserves the native state of proteins and their interactions in the gas phase. thermofisher.com

Native MS has also been used to investigate the interaction of fondaparinux with chemokines like CCL7, CCL2, and CXCL4. acs.orgresearchgate.netfu-berlin.denih.gov These studies have shown that fondaparinux can induce oligomerization of certain chemokines, and native MS data can reveal the presence of complexes with distinct stoichiometries. acs.orgnih.gov For instance, incubation of CXCL4 with fondaparinux has been shown to lead to a large number of complexes with varying stoichiometries, with a significant portion of CXCL4 molecules forming homotetramers in the presence of fondaparinux. acs.orgnih.gov

Native MS can also provide insights into the stability of protein-ligand complexes through techniques like collision-induced unfolding and dissociation experiments. researchgate.netfu-berlin.denih.gov These experiments can clarify the specificity and relevance of protein oligomers and their complexes with fondaparinux, as well as the stabilizing effects of fondaparinux binding. researchgate.netfu-berlin.denih.gov

Nano-electrospray ionization mass spectrometry (nESI-MS) is a variant of ESI-MS that utilizes very low flow rates, which can be advantageous for studying protein-ligand interactions, particularly for determining binding affinities. annualreviews.orgacs.org nESI-MS allows for the analysis of small molecule-protein interactions with high sensitivity. acs.org

nESI-MS has been employed to understand molecular-level interactions involving fondaparinux. For instance, extensive nESI-MS studies, in conjunction with NMR spectroscopy, have been conducted to investigate the interactions between fondaparinux and polycationic compounds like heptakis(6-amino-6-deoxy)-beta-cyclodextrin (NH2-β-CD), which serves as a model for interactions with oppositely charged oligosaccharides. researchgate.net These studies aim to identify structures exhibiting strong intermolecular interactions towards fondaparinux. researchgate.net

While nonvolatile molecules and salts in buffers can sometimes interfere with native MS and nESI-MS by adducting to protein ions, careful selection of buffer conditions and the use of narrow-bore emitters in nESI can help mitigate these issues and enable the identification of binding and determination of binding affinities. acs.org

Native Mass Spectrometry for Protein-Ligand Complex Characterization

Biophysical Characterization of Binding Kinetics and Thermodynamics

Biophysical techniques provide crucial information about the kinetics and thermodynamics of fondaparinux binding to its targets.

Surface Plasmon Resonance (SPR) is a label-free biosensing technique widely used to analyze the real-time binding kinetics and affinities between molecules. glycopedia.eunih.govfrontiersin.orgemory.edu It measures changes in refractive index near a sensor surface where one binding partner (ligand) is immobilized, as the other binding partner (analyte) flows over it. glycopedia.eunih.govemory.edu This allows for the determination of association (ka) and dissociation (kd) rate constants, and consequently, the equilibrium dissociation constant (KD). nih.govsprpages.nl

SPR has been utilized to study the interaction of fondaparinux with its primary target, antithrombin III (ATIII). The highly specific interaction between ATIII and heparin, including the pentasaccharide sequence found in fondaparinux, involves a single binding site on the ATIII surface. pnas.org SPR studies can quantify the binding affinity, for example, showing a KD value for fondaparinux binding to ATIII. pnas.org One study using an ATIII-based sensor showed a KD of 200 nM for fondaparinux binding, which was noted as being eight times higher than that obtained for fondaparinux binding to ATIII in solution. pnas.org SPR can also be used to compare the binding of fondaparinux and its derivatives to proteins like platelet factor 4 (PF4) to evaluate their potential in inducing heparin-induced thrombocytopenia (HIT). frontiersin.org

SPR analysis has also been used to study the interaction of ATIII with mutant forms, investigating how mutations affect heparin binding affinity and kinetic parameters. mdpi.com These studies, while not directly using fondaparinux, highlight the application of SPR in characterizing the binding of heparin-like molecules to ATIII and the impact of structural changes on binding kinetics. mdpi.com

The ability of SPR to monitor binding in real-time provides detailed kinetic information that complements equilibrium binding data obtained from other methods. nih.govsprpages.nl

Hydroxyl Radical Protein Footprinting (HRPF) is a technique used to probe protein structure and protein-ligand interactions by measuring changes in the solvent accessibility of amino acid residues upon ligand binding. acs.orgacs.org Hydroxyl radicals, generated typically by radiolysis of water, react with the side chains of amino acids on the protein surface. acs.orgacs.org When a ligand binds to a protein, it can shield certain residues from reacting with the hydroxyl radicals, leading to a decrease in their oxidation levels. biorxiv.orgresearchgate.net By comparing the oxidation patterns of the free protein and the protein-ligand complex, the binding site of the ligand can be mapped. biorxiv.orgresearchgate.net Mass spectrometry is then used to identify and quantify the oxidized residues. acs.orgacs.org

High-resolution HRPF has been applied to map the binding site of fondaparinux on proteins. For example, HRPF has been used, in conjunction with computational docking, to map the binding site of fondaparinux on the JR-FL strain of HIV gp120. biorxiv.orgresearchgate.netdntb.gov.ua This study measured changes in protein surface oxidation levels upon fondaparinux binding, observing protection in both the V3 loop and the N-terminus of JR-FL gp120. biorxiv.orgresearchgate.net These experimental results, combined with docking simulations, indicated that fondaparinux binds to regions including the V3 loop and a domain consisting of the N- and C-termini of gp120. biorxiv.orgresearchgate.net

Drug Design Principles and Derivatization Strategies for Fondaparinux Analogs

Rational Design Based on Heparin's Antithrombin Binding Site Mimicry

Fondaparinux (B3045324) is a synthetic pentasaccharide that mimics the high-affinity binding site for antithrombin found in heparin and heparan sulfate (B86663). wikipedia.orgnih.govnih.govmdpi.com This specific pentasaccharide sequence within heparin is crucial for binding to AT and significantly enhancing its anticoagulant activity. nih.govpnas.orgwikipedia.org By binding to ATIII, fondaparinux induces a conformational change in ATIII, which increases its affinity for Factor Xa, leading to accelerated neutralization of Factor Xa. nih.goveuropa.eupnas.org This selective inhibition of Factor Xa disrupts the coagulation cascade, thereby inhibiting thrombin formation and thrombus development. europa.euhealth.kr Unlike heparin, fondaparinux does not inhibit thrombin directly and does not have effects on platelets. europa.eu The structure of fondaparinux is a synthetic copy of this essential heparin pentasaccharide sequence, with a methyl group at the reducing end. wikipedia.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Sulfated Oligosaccharides

SAR studies of sulfated oligosaccharides, including fondaparinux and its analogs, have been crucial in understanding the relationship between their chemical structure and anticoagulant activity. nih.gov These studies explore how variations in the sugar units, sulfation patterns, and other modifications influence their binding to ATIII and their inhibitory effects on coagulation factors. researchgate.net

Influence of Sulfate Group Position and Density on Anticoagulant Activity

The position and density of sulfate groups on the oligosaccharide chain are critical determinants of anticoagulant activity. The highly negative charge density of sulfated polysaccharides like heparin contributes to strong electrostatic interactions with proteins such as antithrombin. wikipedia.orgresearchgate.net Specific sulfation patterns are essential for high-affinity binding to ATIII. For instance, the sulfation at the 3-OH position of glucosamine (B1671600) is an important modification for the biological functions of heparan sulfate, which includes interacting with antithrombin. researchgate.net Removal of the O-3 sulfate group in a related structure significantly diminished antithrombin affinity. nih.gov Variations in the number of negatively charged sulfate groups outside the core binding area can also influence the affinity for antithrombin due to general electrostatic effects. scite.ai

Contribution of Individual Monosaccharide Units to Biological Function

The specific sequence and composition of monosaccharide units within the oligosaccharide are vital for its biological function. Fondaparinux is composed of five specific monomeric sugar units identical to a sequence found in heparin and heparan sulfate, along with an O-methyl group. wikipedia.orgnih.gov This sequence is D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe. wikipedia.org The presence of specific monosaccharides, such as nonsulfated L-iduronic acid, has been suggested to be essential for the anticoagulant activity of heparin and is concentrated in the antithrombin-binding regions. nih.govpnas.org The conformation of the pyranose rings in these monosaccharide units, particularly the 2-O-sulfated iduronic acid, and its correlation with anticoagulant activity is also a subject of study. mdpi.com

Development of Neutralizable Fondaparinux Derivatives

A limitation of fondaparinux has been the absence of a widely available specific antidote to efficiently manage potential bleeding risks. nih.govacs.orgacs.orgresearchgate.net This has led to research into the development of neutralizable fondaparinux derivatives. nih.govacs.org

Design and Synthesis of Biotinylated Fondaparinux Analogs for Reversible Anticoagulation

To address the lack of a specific antidote, fondaparinux-based biotin (B1667282) conjugates have been designed and synthesized. nih.govacs.orgacs.orgresearchgate.net The rationale behind this approach is to utilize the high-affinity binding between biotin and avidin (B1170675) as a potential reversal mechanism. nih.govacs.org Biotinylated fondaparinux analogs can be synthesized through convergent and stereocontrolled approaches, involving the preparation of an aminopentyl-functionalized pentasaccharide which is then conjugated with biotin. nih.govacs.orgacs.org Biological evaluations have shown that the anticoagulant activity of these biotinylated pentasaccharides can be efficiently neutralized by the addition of avidin. nih.govacs.orgacs.orgresearchgate.net

Exploration of Aminopentyl-Functionalized Pentasaccharides

The synthesis of an aminopentyl-functionalized pentasaccharide serves as a key intermediate in the preparation of neutralizable fondaparinux derivatives, including biotin conjugates and clusters. nih.govacs.orgacs.orgscispace.comresearchgate.net Convergent and stereocontrolled synthetic strategies have been developed for the efficient synthesis of this functionalized pentasaccharide. nih.govacs.orgacs.orgscispace.com This involves careful selection of protecting groups, stereocontrolled chemical glycosylations, selective O-sulfations, and differentiation of amino functionalities for selective N-sulfations. nih.govacs.org The aminopentyl linker provides a handle for further conjugation reactions, such as the attachment of biotin or the formation of multimeric structures (clusters) like dimers and trimers, which have also shown potential for neutralization by agents like protamine. nih.govacs.org

Research into Reversal Agents for Heparinoid Anticoagulants

The absence of a specific and effective antidote for fondaparinux is a significant factor limiting its broader clinical usage, particularly in situations requiring urgent reversal of anticoagulation due to bleeding. acs.orgnih.govnih.gov While protamine sulfate is an approved antidote for unfractionated heparin, it is ineffective against fondaparinux-mediated anticoagulation. acs.orgnih.govahajournals.org Research efforts have focused on identifying or developing agents capable of reversing the anticoagulant effects of heparinoids, including fondaparinux.

Discovery and Characterization of Small-Molecule Antidotes (e.g., Spermine (B22157) Derivatives)

Recent research has explored the potential of small molecules, such as spermine derivatives, as reversal agents for fondaparinux. Two synthetic small molecules derived from spermine, designated 3AC and 3FF, have demonstrated the ability to efficiently revert the anticoagulant activity of fondaparinux in in vitro enzymatic assays related to blood coagulation. acs.orgacs.org These spermine derivatives exhibited potent activity as fondaparinux antidotes, showing higher activity than ciraparantag (B606701) (a small molecule in clinical development as an anticoagulant antidote) and significantly higher activity than protamine. acs.orgacs.org Ex vivo tests using freshly extracted mouse blood also demonstrated their efficacy. acs.orgacs.org

Mechanistic studies suggest that these spermine derivatives strongly bind to fondaparinux in buffered water, a finding supported by fluorescence and NMR spectroscopy, as well as molecular dynamics simulations. acs.orgacs.org This binding is proposed to be competitive, counteracting the anticoagulant effect of fondaparinux. acs.org These findings suggest that spermine derivatives represent a promising class of reversal agents for heparinoid anticoagulants, potentially overcoming the limitations of biomacromolecule-based antidotes. acs.orgacs.org

Preclinical Evaluation of Activated Prothrombin Complex Concentrate (APCC) and Recombinant Factor VIIa (rFVIIa) as Potential Reversal Agents

Preclinical studies have investigated the potential of activated prothrombin complex concentrate (APCC) and recombinant Factor VIIa (rFVIIa) for reversing the anticoagulant effects of fondaparinux.

APCC products contain a combination of activated and non-activated clotting factors, typically including factors II, IX, and X, and sometimes factor VII, along with proteins C and S. rxlist.commedscape.comontosight.aiwikipedia.org APCC works by providing necessary clotting factors to facilitate the coagulation cascade. ontosight.ai Preclinical animal models have shown that APCC can correct the endogenous thrombin potential and shorten bleeding duration in the presence of fondaparinux-induced coagulopathy. nih.govresearchgate.net In an in vitro study involving healthy volunteers exposed to fondaparinux, activated PCC at a dose of 20 IU/kg effectively normalized thrombin-generation time. aast.org Studies in rats have also suggested that APCC can reduce bleeding times and hemorrhage volume related to fondaparinux. aast.org However, conflicting preclinical evidence exists regarding the ability of APCC to shorten bleeding times prolonged by anticoagulant agents, and its use for fondaparinux reversal remains subject to further investigation. nih.gov

Recombinant Factor VIIa (rFVIIa) is a form of Factor VII manufactured via recombinant technology. wikipedia.org When complexed with tissue factor, rFVIIa can activate Factor X and Factor IX, leading to thrombin generation and the formation of a hemostatic plug. wikipedia.orgnih.govfda.gov This process can occur on the surface of activated platelets, independent of Factors VIII and IX. wikipedia.orgnih.govthieme-connect.comnih.gov Studies in healthy volunteers given therapeutic doses of fondaparinux have shown that high-dose rFVIIa (90 µg/kg) partially corrected prolonged activated partial thromboplastin (B12709170) time (APTT), endogenous thrombin potential, and in vivo prothrombin activation levels. nih.govresearchgate.net rFVIIa has demonstrated the capacity to normalize coagulation times and thrombin generation during fondaparinux treatment, with the effect lasting between 2 and 6 hours after injection. researchgate.net While rFVIIa can reverse some laboratory markers of coagulopathy after fondaparinux administration aast.org, studies in rats have indicated that while it normalized laboratory coagulation studies, it had no effect on bleeding time or hemorrhage volume. aast.org The use of rFVIIa for fondaparinux reversal is considered an unlicensed indication. nih.gov

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) Incorporating Fondaparinux Scaffolds

Research is being conducted into the design and synthesis of proteolysis-targeting chimeras (PROTACs) that incorporate fondaparinux scaffolds. One approach involves conjugating fondaparinux sodium with selected drugs to generate PROTACs. frontiersin.org By applying bioprocess engineering principles, direct amidation reactions have been optimized through precise control of pH, substrate ratios, and solvent selection to produce high-purity PROTAC molecules on a scalable platform. frontiersin.org

Surface plasmon resonance (SPR) analysis has been used to demonstrate that synthesized PROTACs exhibit micromolar binding affinities towards inflammatory mediators such as RANTES (CCL5) and interleukin-6 (IL-6). frontiersin.org In vitro assays using peripheral blood mononuclear cells (PBMCs) have shown that certain fondaparinux-based PROTAC candidates significantly inhibited lipopolysaccharide (LPS)-induced interleukin-1β (IL-1β) release in a concentration-dependent manner, whereas fondaparinux and the unconjugated drugs alone did not have this effect. frontiersin.org This research explores an innovative strategy for targeting proteins using fondaparinux as a scaffold within the PROTAC modality. frontiersin.org

Computational Chemistry and Structural Modeling of Fondaparinux Interactions

Molecular Docking Simulations for Ligand-Protein Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Fondaparinux) to a receptor (a protein). This method explores various possible binding poses of the ligand within the protein's binding site and scores them based on their predicted stability.

Molecular docking simulations with Fondaparinux (B3045324) aim to identify the most likely ways the pentasaccharide can orient itself when bound to a target protein. These simulations generate an ensemble of possible binding poses, which are then analyzed based on scoring functions that estimate the binding energy. For instance, docking studies of Fondaparinux with HIV gp120 have shown clusters of binding poses in specific regions of the protein. biorxiv.orgbiorxiv.org Analyzing these poses helps characterize the potential interaction interfaces and the relative orientation of the ligand within the binding pocket.

Molecular docking is instrumental in mapping the specific regions on target proteins where Fondaparinux is likely to bind.

Antithrombin III (ATIII): Fondaparinux is known to bind with high affinity to a specific pentasaccharide binding site on ATIII. mdpi.comresearchgate.netmdpi.comjournalagent.com Docking studies, often guided by experimental data like X-ray crystallography of ATIII-heparin complexes, help to precisely locate this binding site and understand how Fondaparinux fits within it. The binding induces a conformational change in ATIII, enhancing its inhibitory activity towards coagulation enzymes, particularly factor Xa. mdpi.comresearchgate.net

gp120: Studies involving docking of Fondaparinux to the HIV-1 envelope glycoprotein (B1211001) gp120 have identified potential binding sites. biorxiv.orgbiorxiv.orgresearchgate.net These studies suggest that Fondaparinux can bind to regions including the V3 loop and a domain comprising the N- and C-termini of JR-FL gp120. biorxiv.orgbiorxiv.org This mapping provides insights into how Fondaparinux, as a heparin analog, might interact with viral proteins that utilize heparan sulfate (B86663) binding for cellular attachment. biorxiv.orgnih.gov

Identification and Characterization of Putative Binding Poses

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism

Molecular dynamics (MD) simulations extend the insights from docking by simulating the movement and interactions of atoms and molecules over time. This allows for the study of conformational changes and the detailed analysis of binding mechanisms.

MD simulations are used to explore the conformational flexibility of Fondaparinux both when it is free in solution and when it is bound to a protein. Fondaparinux, being a flexible oligosaccharide, can adopt different conformations. Studies have shown that the conformation of the sulfated iduronic ring within Fondaparinux can vary, notably adopting either a ¹C₄ or ²S₀ conformation. acs.orgresearchgate.net MD simulations using different force fields, such as GLYCAM06 and CHARMM36, have been employed to study these conformational ensembles, with comparisons made to experimental NMR data to validate the simulation results. researchgate.netnih.govacs.orgosti.gov These simulations help to understand the dynamic nature of Fondaparinux and how its conformation might change upon binding to a target.

MD simulations provide a detailed view of the non-covalent interactions that drive Fondaparinux binding to proteins.

ATIII: Simulations of Fondaparinux in complex with ATIII highlight the crucial role of electrostatic interactions between the highly negatively charged sulfate and carboxylate groups of Fondaparinux and positively charged residues (such as lysine (B10760008) and arginine) on the protein surface. researchgate.netmdpi.com Hydrogen bonds also contribute significantly to the stability of the complex. These studies can reveal which specific residues on ATIII are critical for high-affinity binding. mdpi.comresearchgate.net

Other Proteins: For interactions with other proteins like gp120 or potential reversal agents, MD simulations can similarly detail the network of hydrogen bonds, ionic interactions, and potentially CH-π interactions that stabilize the Fondaparinux-protein complex. biorxiv.orgbiorxiv.orgacs.org Analysis of these interactions at an atomic level helps to understand the specificity and strength of binding. acs.orgnih.gov

Elucidation of Fondaparinux Conformations in Solution and Bound States

Coarse-Grained Modeling Approaches for Glycosaminoglycan Dynamics (e.g., UNIfied COarse-gRaiNed (UNICORN) Model)

While all-atom MD simulations provide high resolution, they can be computationally expensive for large systems or long timescales. Coarse-grained (CG) models offer a simplified representation of molecules, grouping several atoms into single "beads." This reduction in complexity allows for the simulation of larger systems and longer time scales, which is particularly useful for studying the dynamics of flexible molecules like glycosaminoglycans (GAGs), including heparin and its fragments like Fondaparinux. nih.govresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach used to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. wikipedia.orgmdpi.comijcrt.org This relationship can then be used to predict the activity of new, untested compounds. wikipedia.orgmdpi.comijcrt.org In the context of Fondaparinux, QSAR studies can provide valuable insights into the molecular features that govern its interactions with biological targets, such as Factor Xa, and potentially predict the activity of related synthetic compounds. researchgate.netresearchgate.net

The core principle of QSAR is that the biological activity of a molecule is a function of its structure. wikipedia.orgmdpi.com By quantifying structural and physicochemical properties using molecular descriptors, statistical models can be built to correlate these descriptors with observed biological activity. wikipedia.orgijcrt.org These descriptors can include a wide range of parameters, such as molecular weight, lipophilicity (logP), electronic properties (e.g., partial charges, polarizability), and topological indices (describing molecular connectivity and shape). nih.govmdpi.comfrontiersin.org

For Fondaparinux and its interactions, QSAR studies can involve:

Descriptor Calculation: Computing relevant molecular descriptors for Fondaparinux and a set of structurally related compounds with known activity against a specific target (e.g., Factor Xa). nih.govmdpi.comfrontiersin.org

Model Development: Employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning techniques like Support Vector Machines (SVM), to build a model that links the calculated descriptors to the biological activity data. researchgate.netresearchgate.netnih.gov

Model Validation: Rigorously validating the developed QSAR model using internal validation techniques (e.g., cross-validation) and external validation sets of compounds not used in the model training. mdpi.commdpi.com This step is crucial to ensure the model's predictive power and robustness. mdpi.com

Activity Prediction: Utilizing the validated QSAR model to predict the biological activity of novel compounds based on their calculated molecular descriptors. mdpi.comijcrt.org

While specific detailed QSAR studies solely focused on Fondaparinux were not extensively detailed in the search results, the application of QSAR to anticoagulant compounds and Factor Xa inhibitors, which are highly relevant to Fondaparinux's mechanism of action, has been reported. For instance, QSAR models have been developed for predicting the IC50 parameter for Factor Xa inhibitors using methods like Genetic Algorithms with Multiple Linear Regressions (GA-MLR) and Support Vector Machine (SVM). researchgate.net These studies highlight the potential of QSAR to identify key structural features influencing inhibitory activity. researchgate.net

Research on related anticoagulant compounds, such as aroylguanidine derivatives as Factor Xa inhibitors, has utilized QSAR to explore the relationship between structural properties and inhibitory activity. researchgate.net Findings from such studies can indicate that factors like electronegativity, atomic size, and the presence of specific functional groups or ring structures can influence the binding affinity and inhibitory potency. researchgate.net

Although specific data tables directly linking Fondaparinux structure to activity through a dedicated QSAR model were not found, the principles and methodologies applied in QSAR studies of similar anticoagulants are directly applicable to Fondaparinux. These studies demonstrate that computational approaches can effectively predict the activity of compounds based on their molecular structure, guiding the design of potentially more potent or selective analogues. ijcrt.orgresearchgate.net

The predictive capability of QSAR models is often evaluated using statistical metrics such as the correlation coefficient (R²) and root mean square error (RMSE). researchgate.net For example, in QSAR studies on Factor Xa inhibitors, SVM models have shown high correlation coefficients (R² values up to 0.994), indicating a strong relationship between the descriptors and activity. researchgate.net

Here is a conceptual representation of how data from QSAR studies might be presented, based on the types of data discussed in the search results for related compounds:

CompoundDescriptor 1 (e.g., logP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., Electronic Property)Experimental Activity (e.g., IC50)Predicted Activity (from QSAR model)
Analog 1[Value][Value][Value][Value][Predicted Value]
Analog 2[Value][Value][Value][Value][Predicted Value]
..................

The application of QSAR to Fondaparinux and its interactions, while not explicitly detailed in the provided search snippets with specific Fondaparinux data, is a logical extension of the computational approaches used for related anticoagulant and Factor Xa inhibitor research. researchgate.netresearchgate.netscilit.com Such studies would involve correlating the structural features of Fondaparinux and its potential analogues with their observed biological activities, providing valuable predictive models for drug design and optimization. mdpi.comijcrt.org

Emerging Research Areas and Future Directions in Fondaparinux Science

Exploration of Novel Binding Partners and Undiscovered Biological Functions Beyond Coagulation

Beyond its well-established interaction with antithrombin III to inhibit Factor Xa, research is delving into identifying other potential binding partners of fondaparinux (B3045324) and related synthetic oligosaccharides. Glycosaminoglycans (GAGs), the class of molecules to which fondaparinux is related, are known to interact with a wide array of proteins, influencing diverse biological processes beyond coagulation, including cell growth, immune response, and inflammation. universite-paris-saclay.frresearchgate.net Exploring novel binding partners for fondaparinux could unveil previously undiscovered biological functions. This includes investigating interactions with proteins involved in signaling pathways, cellular adhesion, or enzymatic activities distinct from the coagulation cascade. Understanding these interactions at a molecular level could pave the way for repurposing fondaparinux or developing new derivatives with therapeutic applications in areas other than thrombosis.

Pursuit of Pan-Heparinoid Antidotes with Broad Neutralization Capabilities

A significant challenge in anticoagulant therapy, including with fondaparinux, is the management of bleeding complications. While protamine sulfate (B86663) is used to neutralize unfractionated heparin and, to a lesser extent, low molecular weight heparins, there is currently no specific antidote for fondaparinux. The development of pan-heparinoid antidotes capable of broadly neutralizing the anticoagulant effects of various heparinoids, including fondaparinux, is an active area of research. mdpi.com Such antidotes would ideally bind to these highly sulfated molecules, effectively sequestering them and restoring normal hemostasis. Research in this area involves designing molecules with high affinity for the negatively charged sulfate groups characteristic of heparinoids, aiming for broad neutralization capabilities across different synthetic and biological variants.

Advancement of Sustainable and Cost-Effective Synthetic Methodologies for Oligosaccharide Drugs

Data on synthetic efficiency improvements:

Synthetic MethodReduction in StepsImprovement in Overall Yield
Novel synthetic process (compared to most methods) griffith.edu.au10%Up to 1.0%
Convergent strategy for protected pentasaccharide acs.orgSimplified proceduresImproved efficiency
Combining Alchemia and Sanofi methods researchgate.netMore efficient and practicalHigh yield (1%)
New synthesis program google.comLess synthesis stepsHigher product yield

Rational Design Principles for Next-Generation Glycosaminoglycan-Based Therapeutics with Tailored Properties

The success of fondaparinux as a synthetic GAG mimetic has spurred interest in the rational design of next-generation glycosaminoglycan-based therapeutics. mdpi.comglycopedia.eu This involves applying principles of structural biology and medicinal chemistry to design molecules with tailored properties, such as enhanced target specificity, altered pharmacokinetic profiles, or novel biological activities. researchgate.nettandfonline.comresearchgate.netacs.org By understanding the relationship between the structure of GAGs and their interactions with proteins, researchers can design synthetic oligosaccharides or non-saccharide mimetics with predictable binding affinities and functional outcomes. mdpi.comtandfonline.comrsc.org This includes designing molecules that can selectively modulate specific protein-GAG interactions involved in various physiological and pathological processes. universite-paris-saclay.frresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Anticoagulant Discovery and Optimization

Investigation of Fondaparinux's Potential Role in Modulating Inflammatory and Other Non-Coagulant Pathways

Accumulating evidence suggests that fondaparinux may possess biological activities beyond its primary anticoagulant function, particularly in modulating inflammatory responses. Studies have indicated that fondaparinux can have positive effects on inflammatory responses in animal models of conditions like myocarditis, kidney ischemia-reperfusion injury, and metabolic syndrome. jst.go.jp It has been shown to reduce the expression of inflammatory mediators such as IL-6 and MIP-2 and decrease neutrophil accumulation in injured tissues. ashpublications.orgnih.gov These findings suggest that fondaparinux may reduce injury, at least in part, by inhibiting the recruitment of neutrophils. nih.gov Research is ongoing to further elucidate the mechanisms by which fondaparinux interacts with inflammatory pathways and to explore its potential therapeutic utility in inflammatory conditions, independent of or in addition to its anticoagulant effects. jst.go.jpashpublications.orgnih.govnih.govdovepress.commdpi.com

A study comparing fondaparinux and enoxaparin in hospitalized COVID-19 patients observed anti-inflammatory effects for both drugs, indicated by reductions in markers such as D-dimer, fibrinogen, CRP, LDH, and IL6 over three weeks of treatment. nih.govdovepress.com While both showed reductions, the decrease in CRP levels appeared more relevant in the fondaparinux group in one analysis. dovepress.com

Q & A

Q. What experimental models are optimal for studying Arixtra’s anticoagulant mechanism in vitro?

  • Methodology : Use human plasma-based coagulation assays (e.g., activated partial thromboplastin time, anti-FXa activity) with this compound titration (0–4 µg/mL) to quantify dose-dependent inhibition . Include recombinant prothrombin activators (e.g., ecarin) to assess thrombin generation dynamics. Validate results against clinical standards like unfractionated heparin (UFH) .
  • Key Considerations : Account for variability in plasma donor profiles (e.g., age, health status) and pre-analytical factors (e.g., citrate concentration) to ensure reproducibility .

Q. How does this compound’s selectivity for Factor Xa compare to other indirect anticoagulants?

  • Methodology : Perform competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) of this compound, heparin, and synthetic heparan sulfate (HS) derivatives to antithrombin III (ATIII) . Compare structural specificity via mutagenesis of ATIII’s pentasaccharide-binding domain .
  • Data Interpretation : this compound’s synthetic pentasaccharide structure confers higher specificity but lower pleiotropic effects compared to heparin, as shown by reduced off-target protein interactions .

Advanced Research Questions

Q. How can ion mobility-mass spectrometry (IM-MS) resolve conformational changes in ATIII induced by this compound binding?

  • Methodology : Use traveling-wave IM-MS (TWIMS) under native electrospray conditions to calculate collisional cross-section (CCS) values of free ATIII vs. ATIII-Arixtra complexes. Incrementally increase collisional energy (5–30 V) to probe gas-phase stability .
  • Key Findings : this compound binding increases ATIII’s CCS by 3.6%, consistent with X-ray crystallography data showing partial unfolding of the reactive center loop .
  • Limitations : Gas-phase conditions may alter protein-ligand dynamics; validate with solution-phase techniques like small-angle X-ray scattering (SAXS) .

Q. What NMR-based strategies identify residue-specific interactions between this compound and tau protein domains?

  • Methodology : Conduct <sup>1</sup>H-<sup>15</sup>N HSQC titration experiments on <sup>15</sup>N-labeled tau PRR2* fragments. Monitor chemical shift perturbations (CSPs) at molar ratios (1:0.5–1:28) to map binding residues (e.g., R209, S210) .
  • Data Analysis : Fit CSPs to a two-state binding model to calculate residue-level affinities (Kd ~0.37–0.67 mM). Compare with heparin binding to assess glycan specificity .

Q. How do structural modifications of this compound analogs affect binding kinetics and anticoagulant activity?

  • Methodology : Synthesize this compound analogs lacking 3-O-sulfo groups or varying sulfation patterns. Test binding to ATIII using fluorescence polarization (FP) and measure anticoagulant activity via thrombin generation assays .
  • Contradiction Resolution : While 3-O-sulfation is critical for high-affinity ATIII binding (KD ~10 nM), its absence reduces activity 100-fold but does not alter CCS in IM-MS, suggesting conformational effects dominate functional outcomes .

Methodological Challenges & Solutions

Q. How to address variability in this compound’s anticoagulant response across in vitro assays?

  • Approach : Standardize assay conditions (e.g., ionic strength, pH) to minimize confounding factors. Use orthogonal methods (e.g., anti-FXa activity + thromboelastography) to cross-validate results .
  • Case Study : rEcarin co-administration reduces this compound’s anticoagulant effect by 50% in plasma assays, highlighting the need to control for endogenous thrombin regulators .

Q. What statistical frameworks are suitable for resolving conflicting data in this compound-protein interaction studies?

  • Tools : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., SPR, ITC, NMR). Use principal component analysis (PCA) to identify outliers in CSP or CCS datasets .
  • Example : Discrepancies in tau-Arixtra binding affinities (µM vs. mM ranges) may arise from fragment truncation or buffer conditions; systematic replication under standardized protocols is critical .

Data Reproducibility Guidelines

  • Experimental Documentation : Follow FAIR principles—ensure raw data (e.g., IM-MS spectra, NMR titration curves) are deposited in repositories like Zenodo with DOI-linked metadata .
  • Protocol Sharing : Publish stepwise protocols for this compound-ATIII/Tau interaction assays on platforms like Protocols.io , including troubleshooting steps for common issues (e.g., nonspecific binding in SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.